Naltiazem hydrochloride

概要

説明

ナルチアゼム塩酸塩は、ベンゾチアゼピン系に属するカルシウムチャネルブロッカーです。主に高血圧、狭心症、特定の不整脈の治療に使用されます。この化合物は、心臓および血管平滑筋細胞へのカルシウムイオンの流入を阻害することで作用し、血管の弛緩と血圧の低下をもたらします .

準備方法

合成経路と反応条件

ナルチアゼム塩酸塩は、様々な有機化合物の反応を含む多段階プロセスを経て合成することができます。反応条件には、メタノールやクロロホルムなどの溶媒の使用が伴い、プロセスには加熱や触媒の使用が必要となる場合があります .

工業生産方法

工業的には、ナルチアゼム塩酸塩の生産は、自動化された反応器を用いた大規模化学合成で行われます。このプロセスは、高収率と高純度を達成するために最適化されており、最終製品の均一性を確保するための厳格な品質管理が行われています。工業生産には、塩酸塩の形態を得るための化合物の精製と結晶化の工程も含まれます .

化学反応の分析

反応の種類

ナルチアゼム塩酸塩は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて異なる酸化生成物を生成することがあります。

還元: 還元反応は、ベンゾチアゼピン環上の官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な有機溶媒などがあります。反応は、通常、目的の結果を達成するために、制御された温度と圧力条件下で行われます .

主な生成物

これらの反応から生成される主な生成物には、ナルチアゼム塩酸塩の様々な誘導体があり、これらは異なる薬理作用を持つ可能性があります。これらの誘導体は、しばしば潜在的な治療用途について研究されています .

科学的研究の応用

Cardiovascular Conditions

Naltiazem hydrochloride is widely used in treating various cardiovascular conditions:

- Hypertension Management : Effective in lowering systolic and diastolic blood pressure, often used alone or in combination with other antihypertensives.

- Angina Treatment : Particularly useful in chronic stable angina and variant angina (Prinzmetal's angina) due to its ability to improve coronary blood flow and reduce myocardial oxygen demand .

- Atrial Fibrillation Control : Utilized for rate control in patients experiencing rapid ventricular rates during atrial fibrillation episodes .

Off-label Uses

This compound has also been explored for various off-label applications:

- Migraine Prophylaxis : Some studies suggest efficacy in reducing the frequency of migraine attacks.

- Anal Fissures : Topical formulations have shown promise in treating anal fissures by promoting relaxation of anal sphincter muscles .

Efficacy in Angina Management

A notable case study highlighted the effectiveness of this compound in a patient with coronary artery spasm-induced angina. The patient received intravenous Naltiazem, resulting in immediate relief from chest pain and normalization of heart rhythm, demonstrating its rapid action in acute settings .

Long-term Outcomes in Hypertension

A longitudinal study assessed the long-term effects of this compound on patients with resistant hypertension. Results indicated significant reductions in both systolic and diastolic pressures over a 12-month period without substantial side effects, supporting its role as a viable option for difficult-to-treat hypertensive patients .

Comparative Efficacy Table

| Condition | Treatment Options | Efficacy of this compound |

|---|---|---|

| Hypertension | Beta-blockers, ACE inhibitors | Significant reduction in BP |

| Angina | Nitrates, Beta-blockers | Effective for chronic and variant angina |

| Atrial Fibrillation | Digoxin, Beta-blockers | Effective for rate control |

| Migraine Prophylaxis | Triptans, Antidepressants | Potentially effective |

Safety Profile and Side Effects

While generally well-tolerated, this compound can cause side effects including:

- Headaches

- Dizziness

- Peripheral edema

- Bradycardia (in rare cases)

Monitoring for adverse reactions is essential, especially when initiating therapy or adjusting dosages.

作用機序

ナルチアゼム塩酸塩は、脱分極中の心臓および血管平滑筋細胞へのカルシウムイオンの流入を阻害することで作用します。この阻害は、血管の弛緩、血圧の低下、心臓の仕事量の減少をもたらします。この化合物は、主にL型カルシウムチャネルを標的とし、これは細胞へのカルシウム流入の調節に関与しています .

類似化合物の比較

類似化合物

ベラパミル: 主に心筋に作用するカルシウムチャネルブロッカー。

ニフェジピン: 血管平滑筋に優先的に作用するジヒドロピリジン系カルシウムチャネルブロッカー。

独自性

ナルチアゼム塩酸塩は、心臓および血管平滑筋の両方に対して中程度の特異性を持ち、幅広い心臓血管疾患の治療に有効である点でユニークです。他のカルシウムチャネルブロッカーとは異なり、心臓と血管の両方にバランスの取れた効果をもたらし、特定の臨床シナリオでは有利な場合があります .

類似化合物との比較

Similar Compounds

Verapamil: Another calcium channel blocker that primarily acts on the heart muscle.

Nifedipine: A dihydropyridine calcium channel blocker that preferentially acts on vascular smooth muscle.

Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina

Uniqueness

Naltiazem hydrochloride is unique in its intermediate specificity for both cardiac and vascular smooth muscle, making it effective in treating a range of cardiovascular conditions. Unlike some other calcium channel blockers, it has a balanced effect on both the heart and blood vessels, which can be advantageous in certain clinical scenarios .

生物活性

Naltiazem hydrochloride, a calcium channel blocker, is primarily used in the management of cardiovascular conditions such as hypertension and angina. Its biological activities extend beyond its traditional uses, encompassing antimicrobial properties and unique pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

This compound acts predominantly as an inhibitor of L-type calcium channels . By blocking these channels, it reduces the influx of calcium ions into cardiac and smooth muscle cells, leading to:

- Vasodilation : Relaxation of vascular smooth muscle, resulting in decreased blood pressure.

- Negative Inotropic Effect : Reduction in the force of heart muscle contraction, which can be beneficial in conditions like angina.

- Antiarrhythmic Properties : Stabilization of cardiac electrical activity.

Therapeutic Applications

-

Cardiovascular Diseases :

- Effective in treating hypertension and angina pectoris.

- Used in managing certain arrhythmias due to its electrophysiological effects.

-

Antimicrobial Activity :

- Recent studies have demonstrated significant antimicrobial properties against various pathogens, suggesting potential for repurposing this compound as an antimicrobial agent.

Antimicrobial Properties

Recent research has explored the antimicrobial activity of this compound against several pathogenic bacteria and fungi. The findings indicate that:

- It exhibits strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

- The minimum inhibitory concentration (MIC) for these bacteria was found to be significantly low, indicating effective inhibition at minimal doses.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 ± 2 | 50 |

| Staphylococcus epidermidis | 20 ± 3 | 6.25 |

| Escherichia coli | 0 | Not applicable |

| Candida albicans | 0 | Not applicable |

The study also indicated that this compound effectively reduced biofilm formation by these bacteria, which is crucial for preventing chronic infections.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various pathogens. The results showed that it not only inhibited bacterial growth but also significantly reduced biofilm formation by Staphylococcus aureus by approximately 90.7%. This suggests a dual action mechanism where it can both kill bacteria and prevent them from adhering to surfaces, a common issue in chronic infections.

Case Study 2: Clinical Observations

In clinical observations involving patients with chronic infections resistant to conventional antibiotics, this compound was administered as an adjunct therapy. Patients exhibited improved outcomes with a notable reduction in infection markers and enhanced recovery times, highlighting its potential role in antibiotic stewardship.

特性

CAS番号 |

108383-96-6 |

|---|---|

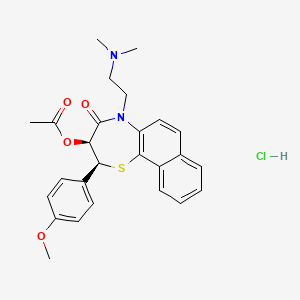

分子式 |

C26H29ClN2O4S |

分子量 |

501.0 g/mol |

IUPAC名 |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrobenzo[i][1,5]benzothiazepin-3-yl] acetate;hydrochloride |

InChI |

InChI=1S/C26H28N2O4S.ClH/c1-17(29)32-23-24(19-9-12-20(31-4)13-10-19)33-25-21-8-6-5-7-18(21)11-14-22(25)28(26(23)30)16-15-27(2)3;/h5-14,23-24H,15-16H2,1-4H3;1H/t23-,24+;/m1./s1 |

InChIキー |

SFTBZKFGODNAKF-ITNPDYSASA-N |

SMILES |

CC(=O)OC1C(SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl |

異性体SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl |

正規SMILES |

CC(=O)OC1C(SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

108383-96-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(+)-cis-3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(dimethylamino)ethyl)naptho-(1,2-b)-1,4-thiazepin-4(5H)one hydrochloride R023-6152 R0236152 RO 23-6152 RO-23-6152 RO236152 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。